molecular formula C10H12F3N3 B13111201 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B13111201
M. Wt: 231.22 g/mol
InChI Key: XMDGVBMADSZYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a pyrrolidinyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    2-(Pyrrolidin-2-yl)-4,6-dimethylpyrimidine: Similar structure but with two methyl groups instead of a trifluoromethyl group.

    4-Methyl-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position.

    2-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine: Lacks the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H12F3N3/c1-6-5-8(10(11,12)13)16-9(15-6)7-3-2-4-14-7/h5,7,14H,2-4H2,1H3

InChI Key

XMDGVBMADSZYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN2)C(F)(F)F

Origin of Product

United States

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